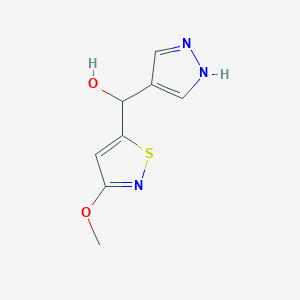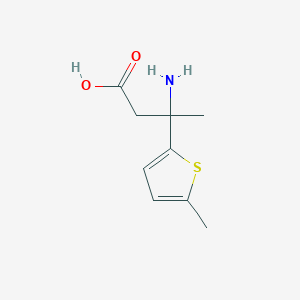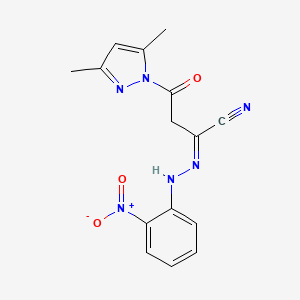
(E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-nitrophenyl)-2-oxoethanecarbohydrazonoylcyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-nitrophenyl)-2-oxoethanecarbohydrazonoylcyanide is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a carbohydrazonoylcyanide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-nitrophenyl)-2-oxoethanecarbohydrazonoylcyanide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, through cyclization reactions.
Introduction of the Nitrophenyl Group: This can be achieved via nitration reactions using reagents like nitric acid and sulfuric acid.
Formation of the Carbohydrazonoylcyanide Moiety: This step might involve the reaction of a hydrazone with cyanogen bromide under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-nitrophenyl)-2-oxoethanecarbohydrazonoylcyanide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-nitrophenyl)-2-oxoethanecarbohydrazonoylcyanide can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-nitrophenyl)-2-oxoethanecarbohydrazonoylcyanide would depend on its specific application. For example:
Enzyme Inhibition: It might inhibit enzymes by binding to the active site or allosteric site, thereby blocking substrate access.
Receptor Binding: It could act as an agonist or antagonist by binding to specific receptors and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-nitrophenyl)-2-oxoethanecarbohydrazonoylcyanide: Unique due to its specific combination of functional groups.
Other Pyrazole Derivatives: Compounds like 3,5-dimethyl-1H-pyrazole, which lack the nitrophenyl and carbohydrazonoylcyanide groups.
Nitrophenyl Compounds: Such as 2-nitrophenylhydrazine, which do not contain the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring, nitrophenyl group, and carbohydrazonoylcyanide moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14N6O3 |
|---|---|
Peso molecular |
326.31 g/mol |
Nombre IUPAC |
(1E)-3-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-3-oxopropanimidoyl cyanide |
InChI |
InChI=1S/C15H14N6O3/c1-10-7-11(2)20(19-10)15(22)8-12(9-16)17-18-13-5-3-4-6-14(13)21(23)24/h3-7,18H,8H2,1-2H3/b17-12+ |
Clave InChI |
KBQFZPYYQUNUJR-SFQUDFHCSA-N |
SMILES isomérico |
CC1=CC(=NN1C(=O)C/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C#N)C |
SMILES canónico |
CC1=CC(=NN1C(=O)CC(=NNC2=CC=CC=C2[N+](=O)[O-])C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol](/img/structure/B13058415.png)
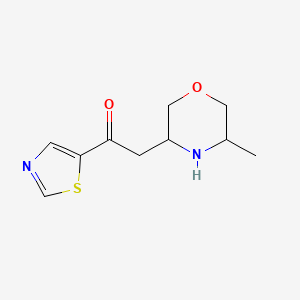

![5-Amino-1-[(propan-2-yloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13058426.png)
![(5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13058433.png)
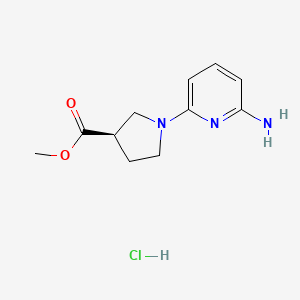
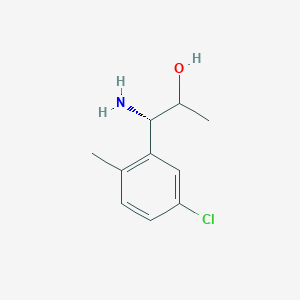
![N4-Butyl-7-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058456.png)
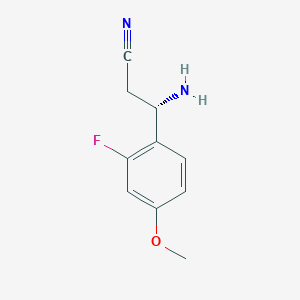
![5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13058463.png)
